![molecular formula C16H15NO5 B13367169 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure.
Introduction of the hydroxybenzyl group: This step usually involves a substitution reaction where a hydroxybenzyl group is introduced into the tricyclic core.
Oxidation and carboxylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxybenzyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the oxo group can yield alcohols.
Aplicaciones Científicas De Investigación
3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with target molecules, while the oxo and carboxylic acid groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Benzyl derivatives: Compounds with benzyl groups often exhibit similar reactivity and can undergo similar chemical reactions.
Uniqueness
What sets 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid apart is its unique tricyclic structure, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H15NO5 |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
3-[(3-hydroxyphenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C16H15NO5/c18-10-3-1-2-9(6-10)7-17-8-16-5-4-11(22-16)12(15(20)21)13(16)14(17)19/h1-6,11-13,18H,7-8H2,(H,20,21) |
Clave InChI |
MAYISHAOGUNIAG-UHFFFAOYSA-N |
SMILES canónico |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC(=CC=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate](/img/structure/B13367095.png)
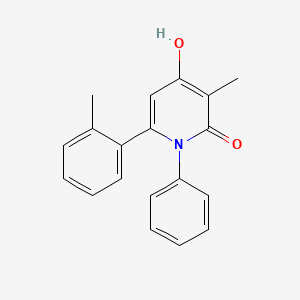

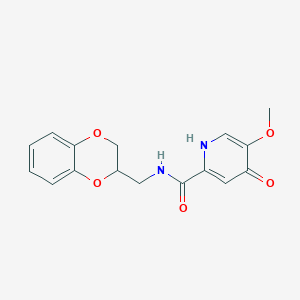
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B13367132.png)
![6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367134.png)
![[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13367136.png)
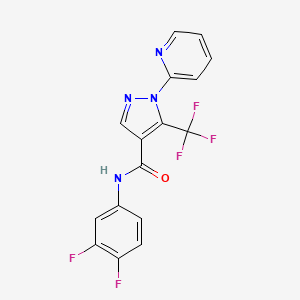
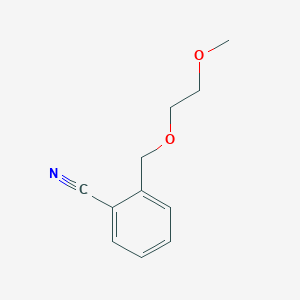
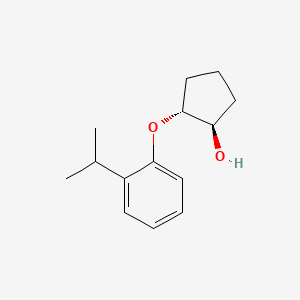

![2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13367149.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)
